molecular formula C18H19N3O4 B11563874 2-(2-(2,5-Dimethoxybenzylidene)hydrazino)-N-(3-methylphenyl)-2-oxoacetamide

2-(2-(2,5-Dimethoxybenzylidene)hydrazino)-N-(3-methylphenyl)-2-oxoacetamide

Cat. No.: B11563874
M. Wt: 341.4 g/mol
InChI Key: XFOITPNKUGUMTF-YBFXNURJSA-N
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Description

2-(2-(2,5-Dimethoxybenzylidene)hydrazino)-N-(3-methylphenyl)-2-oxoacetamide is a synthetic organic compound that belongs to the class of hydrazones. This compound is characterized by the presence of a hydrazone linkage, which is formed by the reaction of a hydrazine derivative with an aldehyde or ketone. The compound’s structure includes a 2,5-dimethoxybenzylidene group, a hydrazino group, and a 3-methylphenyl group attached to an oxoacetamide moiety. This unique structure imparts specific chemical and physical properties to the compound, making it of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-(2,5-Dimethoxybenzylidene)hydrazino)-N-(3-methylphenyl)-2-oxoacetamide typically involves the following steps:

    Formation of the Hydrazone Linkage: The reaction begins with the condensation of 2,5-dimethoxybenzaldehyde with hydrazine hydrate to form the corresponding hydrazone.

    Acylation Reaction: The hydrazone is then reacted with 3-methylphenyl isocyanate under controlled conditions to yield the final product, this compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, solvents, and specific reaction conditions such as temperature and pressure control.

Chemical Reactions Analysis

Types of Reactions

2-(2-(2,5-Dimethoxybenzylidene)hydrazino)-N-(3-methylphenyl)-2-oxoacetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the hydrazone linkage to an amine.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Electrophilic substitution reactions may involve reagents like bromine or nitric acid.

Major Products

    Oxidation: Formation of oxides or quinones.

    Reduction: Formation of amines.

    Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

2-(2-(2,5-Dimethoxybenzylidene)hydrazino)-N-(3-methylphenyl)-2-oxoacetamide has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Studied for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(2-(2,5-Dimethoxybenzylidene)hydrazino)-N-(3-methylphenyl)-2-oxoacetamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.

    Pathways Involved: It may influence various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-(2,5-Dimethoxybenzylidene)hydrazino)-N-(4-methylphenyl)-2-oxoacetamide
  • 2-(2-(2,5-Dimethoxybenzylidene)hydrazino)-N-(3-chlorophenyl)-2-oxoacetamide

Uniqueness

2-(2-(2,5-Dimethoxybenzylidene)hydrazino)-N-(3-methylphenyl)-2-oxoacetamide is unique due to its specific substitution pattern on the aromatic rings, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C18H19N3O4

Molecular Weight

341.4 g/mol

IUPAC Name

N'-[(E)-(2,5-dimethoxyphenyl)methylideneamino]-N-(3-methylphenyl)oxamide

InChI

InChI=1S/C18H19N3O4/c1-12-5-4-6-14(9-12)20-17(22)18(23)21-19-11-13-10-15(24-2)7-8-16(13)25-3/h4-11H,1-3H3,(H,20,22)(H,21,23)/b19-11+

InChI Key

XFOITPNKUGUMTF-YBFXNURJSA-N

Isomeric SMILES

CC1=CC(=CC=C1)NC(=O)C(=O)N/N=C/C2=C(C=CC(=C2)OC)OC

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)C(=O)NN=CC2=C(C=CC(=C2)OC)OC

Origin of Product

United States

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